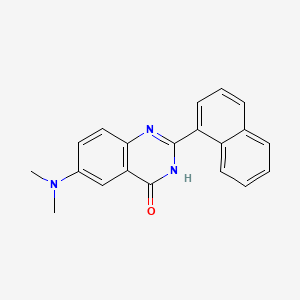

6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

DPQZ is an antitubulin agent. It acts by inducing cell apoptosis in human oral cancer cells through Ras/Raf inhibition and MAP kinases activation.

科研应用

Proton Sponge Analogues and Basicity

6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone and its derivatives have been explored for their unique photophysical properties. Specifically, certain derivatives like 10-dimethylamino benzo[h]quinoline and benzo[h]quinazolines have been studied for their high basicity, similar to proton sponges. These compounds form chelated monocations and show unique behavior in the protonated systems, presenting significant shifts in the NH proton, which is contrary to the "aniline-pyridine" basicity rule. These peculiarities make them interesting for various scientific applications due to their luminescence in the visible region (Pozharskii et al., 2016).

Tandem Synthesis

The compound has also been part of studies focusing on tandem synthesis techniques, where it's used in nucleophilic cascade annulation to produce quinazolines. These processes highlight the compound's potential in facilitating complex organic syntheses (Mikshiev et al., 2016).

Photophysical Behavior and Bioimaging Applications

Investigations into the photophysical behavior of certain derivatives reveal their potential applications in bioimaging. For instance, derivatives of PRODAN have been synthesized and studied for their fluorescence behavior, indicating potential use in bioimaging due to their specific photophysical properties (Everett et al., 2010).

Antituberculosis Activity

In the medical field, derivatives of 6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone have shown promise in the development of antituberculosis drugs. One particular derivative has demonstrated high antituberculosis activity and is in the final stages of clinical trials (Omel’kov et al., 2019).

Solvatochromic Fluorescence and Two-Photon Bioimaging

The compound and its derivatives like DMAQQ have been designed and synthesized for their efficient solvatochromic fluorescence. They exhibit good fluorescence quantum yield in various organic solvents and remarkable two-photon fluorescence. This makes them suitable for bioimaging applications, providing a platform for high spatial resolution imaging (Liu et al., 2019).

性质

CAS 编号 |

1431362-93-4 |

|---|---|

产品名称 |

6-(N,N-dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone |

分子式 |

C20H17N3O |

分子量 |

315.37 |

IUPAC 名称 |

6-(N,N-Dimethylamino)-2-(naphthalene-1-yl)-4-quinazolinone |

InChI |

InChI=1S/C20H17N3O/c1-23(2)14-10-11-18-17(12-14)20(24)22-19(21-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,21,22,24) |

InChI 键 |

SKVCPKXUVLJUEL-UHFFFAOYSA-N |

SMILES |

O=C1N=C(C2=C3C=CC=CC3=CC=C2)NC4=C1C=C(N(C)C)C=C4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

DPQZ; |

产品来源 |

United States |

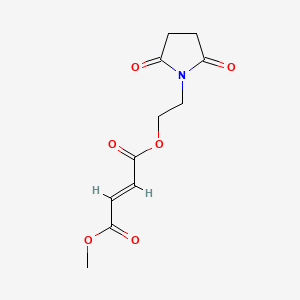

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

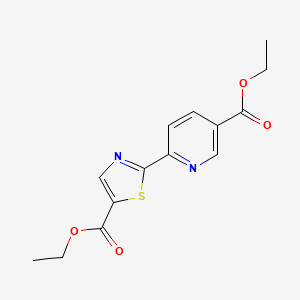

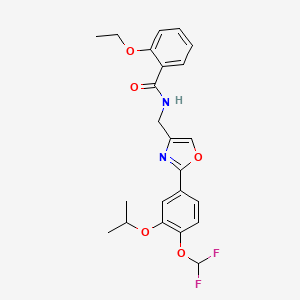

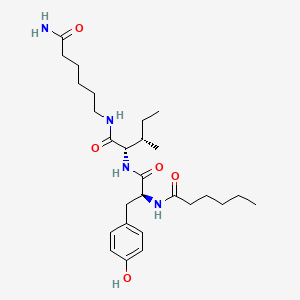

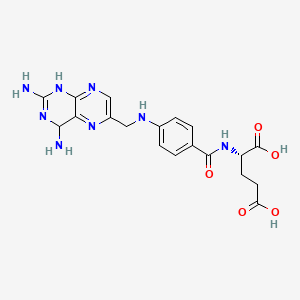

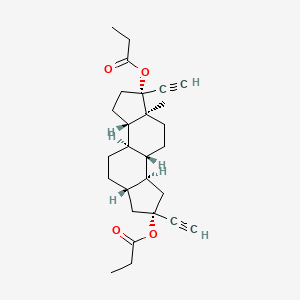

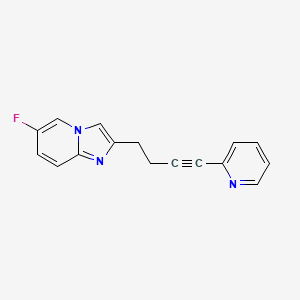

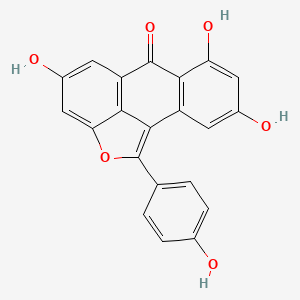

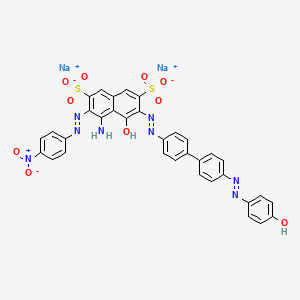

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。